molecular formula C6H10O2 B14691836 Ethylsuccinaldehyde CAS No. 25355-30-0

Ethylsuccinaldehyde

Cat. No.: B14691836
CAS No.: 25355-30-0
M. Wt: 114.14 g/mol
InChI Key: FYQMMABWOLQJEQ-UHFFFAOYSA-N
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Description

Ethylsuccinaldehyde, also known as 2-ethylbutanedial, is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two aldehyde groups, making it a dialdehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylsuccinaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-ethyl-1,4-butanediol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound.

Another method involves the hydroformylation of 1-butene followed by oxidation. In this process, 1-butene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form 2-ethylbutanal, which is then oxidized to this compound using oxidizing agents like PCC .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation route due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature, along with the use of a rhodium-based catalyst to facilitate the hydroformylation process .

Chemical Reactions Analysis

Types of Reactions

Ethylsuccinaldehyde undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form ethylsuccinic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-ethyl-1,4-butanediol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones to form larger molecules with β-hydroxy aldehyde or ketone functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation: Base catalysts such as sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Ethylsuccinic acid

    Reduction: 2-Ethyl-1,4-butanediol

    Condensation: β-Hydroxy aldehydes or ketones

Scientific Research Applications

Ethylsuccinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethylsuccinaldehyde involves its reactivity as a dialdehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. Additionally, the aldehyde groups can undergo nucleophilic addition reactions, making this compound a versatile building block in organic synthesis .

Comparison with Similar Compounds

Ethylsuccinaldehyde can be compared with other dialdehydes such as glutaraldehyde and succinaldehyde:

    Glutaraldehyde: Similar to this compound, glutaraldehyde is a dialdehyde used in various chemical and industrial applications. glutaraldehyde has a longer carbon chain and is more commonly used as a disinfectant and fixative in biological applications.

    Succinaldehyde: Succinaldehyde is another dialdehyde with a shorter carbon chain compared to this compound.

This compound is unique due to its specific molecular structure, which provides distinct reactivity and applications compared to other dialdehydes.

Properties

CAS No.

25355-30-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-ethylbutanedial

InChI

InChI=1S/C6H10O2/c1-2-6(5-8)3-4-7/h4-6H,2-3H2,1H3

InChI Key

FYQMMABWOLQJEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=O)C=O

Origin of Product

United States

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